

RU 28318 Potassium Salt: A Technical Guide to its Discovery and Preclinical Characterization

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Compound of Interest

Compound Name: RH01617

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Introduction

RU 28318 potassium salt, also known as oxprenolate potassium, is a potent and selective steroidal mineralocorticoid receptor (MR) antagonist. Developed by the French pharmaceutical company Roussel Uclaf, it emerged from research programs in the 1970s aimed at identifying more specific aldosterone antagonists than the then-available spironolactone.[1][2] While RU 28318 showed promise in preclinical and early clinical assessments, it was ultimately never marketed.[3] This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of RU 28318, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Historical Context and Discovery

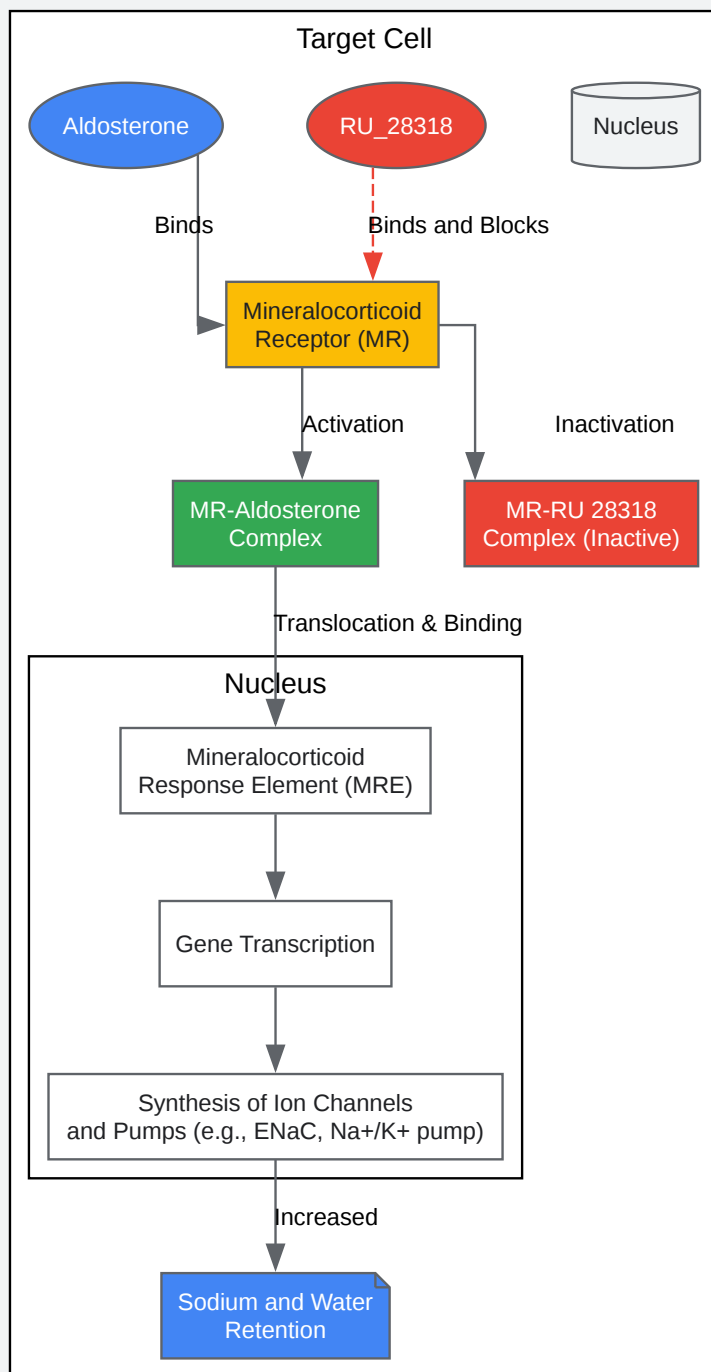
The development of RU 28318 is situated within the broader history of steroid research at Roussel Uclaf, a company with significant expertise in the field of steroid chemistry.[4] Following the clinical success of spironolactone, research efforts were directed towards developing new mineralocorticoid receptor antagonists with improved selectivity and potentially fewer side effects. Roussel Uclaf identified the open E-ring 7 α -alkyl spironolactone derivative, potassium oxprenolate (RU 28318), as a promising candidate.[2] The compound, being a potassium salt, offered good solubility in aqueous solutions, facilitating its use in various experimental settings, including intracerebroventricular administration in animal studies.[2]

Mechanism of Action

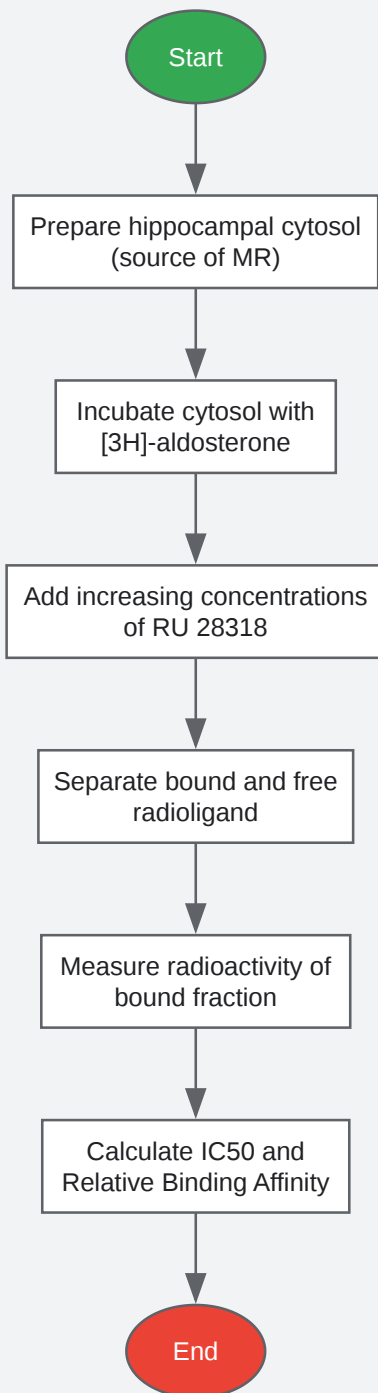
RU 28318 exerts its effects primarily through the competitive antagonism of the mineralocorticoid receptor. By binding to the MR, it prevents the binding of aldosterone and other mineralocorticoids, thereby inhibiting the downstream signaling pathways that lead to sodium and water retention and potassium excretion.^{[1][5][6]}

Signaling Pathway of Mineralocorticoid Receptor Antagonism

Mechanism of RU 28318 Action



Workflow for MR Binding Affinity Assay

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